Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone
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Overview
Description
Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone: is a synthetic organic compound characterized by a furan ring attached to a spirocyclic diazaspirodecane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone typically involves a multi-step process:
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Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a one-pot three-component condensation reaction. This involves the reaction of N-benzylpiperidone, an appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean–Stark apparatus to remove water .
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Attachment of the Furan Ring: : The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the spirocyclic intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives .
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Reduction: : The spirocyclic diazaspirodecane moiety can be reduced using hydrogenation reactions with catalysts such as palladium on carbon, resulting in the corresponding reduced amine derivatives .
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the furan ring, using reagents like alkyl halides or acyl chlorides .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new therapeutic agents. It has been investigated for its anti-inflammatory and anti-ulcer activities, demonstrating efficacy in preclinical models .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features make it a candidate for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone involves its interaction with specific molecular targets. For instance, in its anti-inflammatory role, it acts as a selective inhibitor of TYK2/JAK1 kinases, modulating the expression of related genes and the formation of immune cells . This inhibition pathway is crucial for its therapeutic effects in inflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Similar spirocyclic structure but with a sulfur atom in place of the furan ring.
2,8-Diazaspiro[4.5]decan-1-one: Lacks the furan ring, used as a scaffold for TYK2/JAK1 inhibitors.
Uniqueness
Furan-2-yl(1,8-diazaspiro[4.5]decan-1-yl)methanone is unique due to the presence of both the furan ring and the spirocyclic diazaspirodecane structure. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
1,8-diazaspiro[4.5]decan-1-yl(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-12(11-3-1-10-17-11)15-9-2-4-13(15)5-7-14-8-6-13/h1,3,10,14H,2,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOIWIRZSHXOSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)N(C1)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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